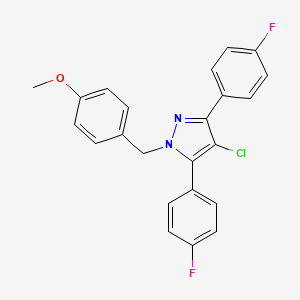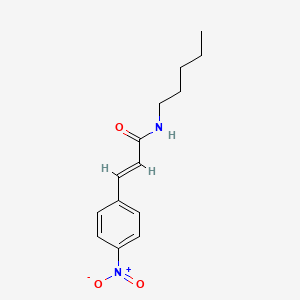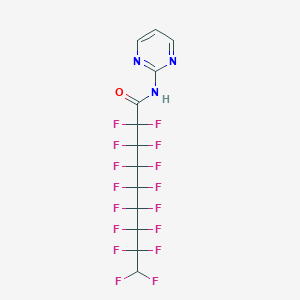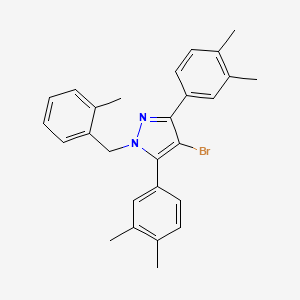![molecular formula C16H17N5O8S B10930996 3-[(acetyloxy)methyl]-7-{[(2-methyl-4-nitro-1H-imidazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10930996.png)
3-[(acetyloxy)methyl]-7-{[(2-methyl-4-nitro-1H-imidazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-7-{[2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with unique structural features. Its diverse functionalities make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. Starting from basic organic substrates, the initial steps typically include the formation of key intermediates through condensation reactions, nitration, and acetylation. These intermediates are further reacted through carefully controlled conditions such as maintaining specific temperatures, pressures, and using catalysts to yield the desired product.
Industrial Production Methods: Industrial synthesis of this compound follows similar synthetic routes, scaled up to accommodate mass production. Special equipment ensures the precise control of reaction conditions, optimizing yield and purity. Efficient purification steps, such as recrystallization and chromatography, are also essential to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound undergoes several types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions Used: Typical reagents include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, chloroform, and temperatures ranging from room temperature to elevated temperatures based on the reaction requirements.
Major Products Formed: Products from these reactions vary widely, including different oxides, hydroxylated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: : Used as a precursor in organic synthesis, and in studying reaction mechanisms.
Biology: : Functions as a biochemical probe for studying enzyme activities and metabolic pathways.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: : Employed in the production of pharmaceuticals and as a catalyst in certain chemical processes.
Mechanism of Action
Mechanism by Which It Exerts Its Effects: The compound interacts with specific molecular targets, disrupting their normal function. This interaction often involves binding to active sites or key regions of target molecules, altering their structure and function.
Molecular Targets and Pathways Involved: Its targets include enzymes and receptors involved in metabolic pathways and cellular signaling. These interactions can inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, this compound exhibits unique structural features such as its bicyclic ring system and diverse functional groups. These characteristics confer distinct reactivity and interaction profiles, making it more effective in certain applications.
List of Similar Compounds
3-[(ACETYLOXY)METHYL]-7-{[2-(2-NITRO-1H-IMIDAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
3-[(ACETYLOXY)METHYL]-7-{[2-(2-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
This compound's unique features and diverse applications make it a valuable subject of ongoing scientific research.
Properties
Molecular Formula |
C16H17N5O8S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S/c1-7-17-10(21(27)28)3-19(7)4-11(23)18-12-14(24)20-13(16(25)26)9(5-29-8(2)22)6-30-15(12)20/h3,12,15H,4-6H2,1-2H3,(H,18,23)(H,25,26) |
InChI Key |
UMHBPVVXBCBDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10930919.png)

![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930940.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B10930941.png)


![N-{3-[(1Z)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10930949.png)
![(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B10930954.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10930957.png)


![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930970.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930973.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10930983.png)
